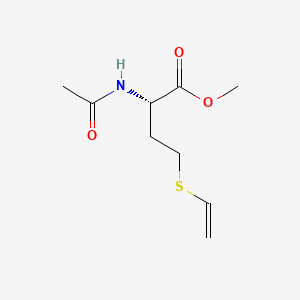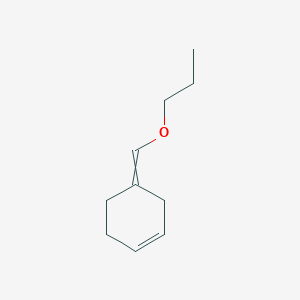![molecular formula C13H20O B14421671 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one CAS No. 83467-87-2](/img/structure/B14421671.png)
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one is an organic compound with a unique bicyclic structure. This compound is known for its distinctive chemical properties and potential applications in various fields of scientific research. The bicyclo[4.1.0]heptane framework is a notable feature, contributing to the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) and gold (I) . This method leverages the release of cyclopropyl ring strain to drive the reaction forward. The reaction conditions often include mild temperatures and the presence of coordinating solvents to facilitate the cycloisomerization process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis techniques. This includes optimizing the catalyst concentration, reaction time, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- Bicyclo[4.1.0]heptan-2-one
- 3,7,7-trimethylbicyclo[4.1.0]heptan-2-one
- Bicyclo[3.1.0]hexan-2-one
Comparison: 1-(Bicyclo[410]heptan-2-ylidene)-3,3-dimethylbutan-2-one stands out due to its unique combination of a bicyclic framework and a dimethylbutanone moiety
Propiedades
Número CAS |
83467-87-2 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
1-(2-bicyclo[4.1.0]heptanylidene)-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C13H20O/c1-13(2,3)12(14)8-10-6-4-5-9-7-11(9)10/h8-9,11H,4-7H2,1-3H3 |
Clave InChI |
URROMGONCQNNMD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C=C1CCCC2C1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


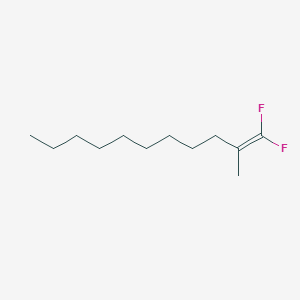

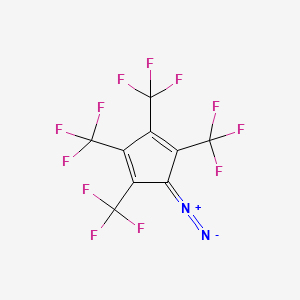

![6-Ethyl-9-(4-ethylphenyl)-4-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14421607.png)
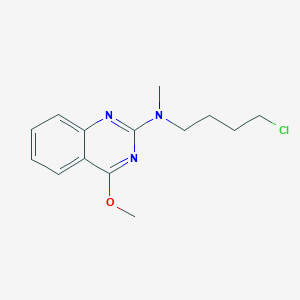
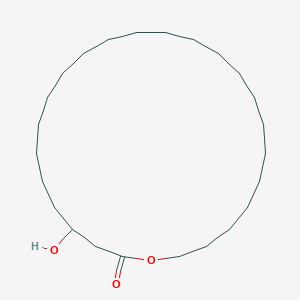
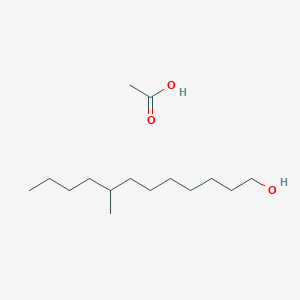



![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
